molecular formula C15H15NO3 B14631965 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 57322-40-4

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14631965
CAS No.: 57322-40-4
M. Wt: 257.28 g/mol
InChI Key: UQHZCAVSGVOOJV-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound of significant interest in synthetic and materials chemistry research. This compound belongs to a class of cyclohexadienone derivatives featuring an imino methylidene substituent, a structural motif known to exhibit interesting tautomeric behavior and potential for forming intramolecular hydrogen bonds, which can stabilize specific molecular configurations . Compounds within this structural family are frequently investigated as key intermediates in organic synthesis, particularly in condensation reactions and for the development of novel Schiff base ligands . Their molecular scaffold is functionally rich, allowing for further chemical modifications and exploration of structure-activity relationships. The specific presence of the 3-methoxyanilino group attached via a methylidene bridge makes this reagent a valuable precursor for constructing more complex molecular architectures. Potential research applications include its use in the development of functional organic materials and as a building block for ligands in coordination chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

57322-40-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methoxy-4-[(3-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO3/c1-18-13-5-3-4-12(9-13)16-10-11-6-7-14(17)15(8-11)19-2/h3-10,17H,1-2H3

InChI Key

UQHZCAVSGVOOJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or toluene, and the mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Imine Linkage

The compound undergoes hydrolysis under acidic conditions, regenerating its precursor molecules. This reaction demonstrates the reversibility of Schiff base formation:

Reaction Conditions :

  • Acidic aqueous environment (e.g., HCl)

  • Elevated temperatures (60–80°C)

Products :

  • 2,3-Dihydroxybenzaldehyde (carbonyl precursor)

  • 3-Methoxyaniline (amine precursor)

The reaction mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack by water to cleave the C=N bond .

Tautomerism (Enol-Imine ↔ Keto-Amine)

The compound exhibits tautomerism stabilized by resonance and intramolecular hydrogen bonding:

Tautomeric FormStabilizing FactorsExperimental Evidence
Enol-Imine Intramolecular N–H···O hydrogen bondX-ray crystallography
Keto-Amine Resonance with adjacent aromatic systemsSpectroscopic analysis

The enol-imine form dominates in the solid state, as confirmed by crystallographic data showing a planar molecular conformation stabilized by hydrogen bonding .

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand , coordinating to transition metals via:

  • Imine nitrogen (C N\text{C N}
    )

  • Phenolic oxygen (O\text{O}^-
    )

  • Methoxy oxygen (OCH3\text{OCH}_3
    )

Observed Metal Complexes :

Metal IonCoordination GeometryKey Interactions
Cu(II)OctahedralN (imine), O (phenolic)
Fe(III)Trigonal bipyramidalO (methoxy), N (imine)

These complexes exhibit enhanced thermal stability compared to the free ligand, as revealed by thermogravimetric analysis (TGA).

Electrophilic Aromatic Substitution

The methoxy and hydroxyl groups activate the aromatic rings toward electrophilic substitution:

Reaction TypeSite of SubstitutionDirecting Groups
NitrationPara to methoxy groupsActivating (−OCH3_3
)
SulfonationOrtho to phenolic oxygenActivating (−OH)

The electronic effects of substituents were confirmed via computational studies analyzing bond lengths and charge distribution .

Reduction Reactions

The imine group (C N\text{C N}
) undergoes reduction to form a secondary amine:

Reducing Agents :

  • Sodium borohydride (NaBH4\text{NaBH}_4
    )

  • Hydrogen gas (H2\text{H}_2
    ) with palladium catalyst

Product :

  • 2-Methoxy-4-[(3-methoxyphenyl)aminomethyl]cyclohexa-2,5-dien-1-ol

This reaction is critical for modifying the compound’s biological activity .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:

StageTemperature Range (°C)Proposed Decomposition Products
1150–220Loss of methoxy groups (CO\text{CO}
)
2280–350Fragmentation of aromatic core

The residue at 500°C consists primarily of carbonaceous material.

Scientific Research Applications

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. It may also undergo redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural differences and molecular properties of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one (Target) C₁₅H₁₅NO₃ 2-OCH₃, 4-(3-OCH₃C₆H₄NH)-CH= ~257.29 Predicted planar structure; moderate polarity due to methoxy groups.
4-[Bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one (Rosolic Acid) C₁₉H₁₄O₃ 4-(4-HOC₆H₄)₂C= 290.32 Strong hydrogen bonding (two phenolic -OH groups); used as pH indicator.
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one C₁₄H₁₁N₂O₄ 4-NO₂, 6-(2-HO-5-CH₃C₆H₃NH)-CH= 271.25 Nitro group enhances electrophilicity; potential ligand for metal complexes.
4-Methyl-4-(pent-4-en-2-yn-1-yloxy)cyclohexa-2,5-dien-1-one C₁₂H₁₃O₂ 4-CH₃, 4-(alkynyl ether) 189.09 Alkyne substituent increases reactivity in cycloaddition reactions.
2-Methoxy-3-[(3,4,5-trimethoxyanilino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one C₂₀H₂₀NO₅ Benzopyran core; 3,4,5-tri-OCH₃ anilino group 354.38 Extended π-system; potential pharmacological activity due to trimethoxy motif.

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound's 3-methoxyanilino group provides electron-donating character, stabilizing the conjugated system. In contrast, the nitro group in the 4-nitro analogue introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attack. Rosolic Acid features two phenolic -OH groups, which enhance solubility in polar solvents via hydrogen bonding, whereas methoxy groups in the target compound reduce water solubility.
  • The target compound’s methoxy groups are smaller, favoring planarity.

Biological Activity

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one (CAS No. 57322-40-4) is a synthetic compound with potential biological activities. Its structure includes a methoxy group and an aniline derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.284 g/mol
  • CAS Number : 57322-40-4

Antimicrobial Activity

Research indicates that compounds similar to 2-methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities due to its structural components .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies indicate that the methoxy groups may enhance the electron-donating ability of the compound, contributing to its potential as an antioxidant .

Cytotoxicity and Cancer Research

In vitro studies have shown that certain derivatives of cyclohexadienes exhibit cytotoxic effects against cancer cell lines. The presence of methoxy and aniline groups may enhance these effects by promoting apoptosis in malignant cells. A study demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in human cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted on various benzaldehyde derivatives, including those related to 2-methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one, revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.

CompoundMIC (μg/mL)Target Bacteria
Compound A50Staphylococcus aureus
Compound B25Escherichia coli
2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-oneTBDTBD

Study 2: Antioxidant Activity

In a comparative study assessing the antioxidant properties of several compounds, 2-methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one was tested using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance, suggesting strong radical scavenging activity.

CompoundIC50 (μg/mL)
Ascorbic Acid10
Compound X15
2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-oneTBD

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